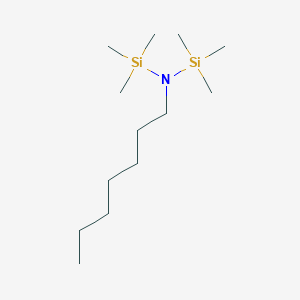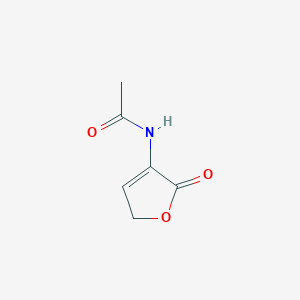![molecular formula C14H12N2O4 B14375398 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-47-4](/img/structure/B14375398.png)
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a pyridin-3-ylmethylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and pyridin-3-ylmethylamine.
Formation of Amide Bond: The carboxylic acid group of 2-hydroxybenzoic acid reacts with the amine group of pyridin-3-ylmethylamine to form an amide bond. This reaction is typically facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzaldehyde or 2-hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoquinone.
Reduction: Formation of 2-hydroxy-5-{[(pyridin-3-yl)methyl]amino}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridin-3-ylmethyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Hydroxybenzoic acid:
Pyridin-3-ylmethylamine: A key starting material in the synthesis of the compound.
2-Hydroxy-5-{[(pyridin-2-yl)methyl]carbamoyl}benzoic acid: A similar compound with the pyridinyl group at a different position.
Uniqueness
2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is unique due to the specific positioning of the pyridin-3-ylmethylcarbamoyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
90183-47-4 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
2-hydroxy-5-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-12-4-3-10(6-11(12)14(19)20)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18)(H,19,20) |
InChIキー |
QFFPKLVOCCCSMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


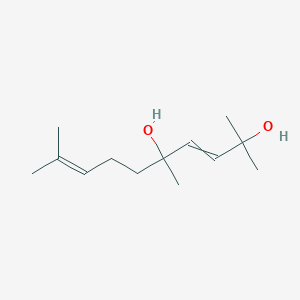
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
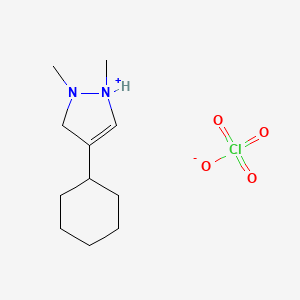

![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
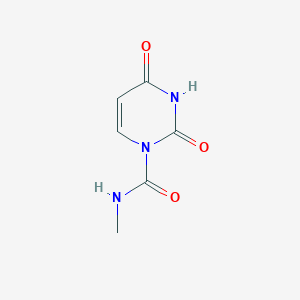
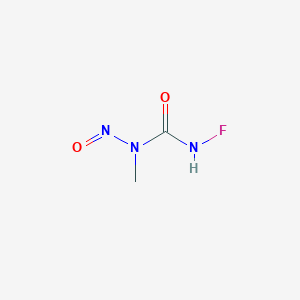
![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
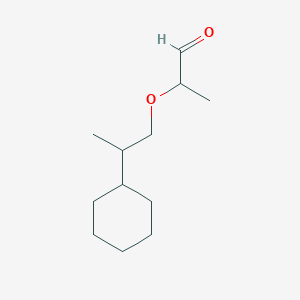
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
